1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one
Description
This compound features a piperidine core substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety and a 3-phenylpropan-1-one group at the 1-position. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, while the cyclopropyl group may enhance lipophilicity and conformational rigidity.
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-17(9-6-14-4-2-1-3-5-14)22-12-10-16(11-13-22)19-21-20-18(24-19)15-7-8-15/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWLWDGHRXUSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and reagents such as carbon disulfide and potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets . The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AZD8835 (1-(4-(5-(5-Amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one)
- Structural Differences: Replaces the cyclopropyl-oxadiazole group with a pyrazine-triazole-oxadiazole system. Features a tert-butyl group on the oxadiazole and a hydroxypropanone chain instead of phenylpropanone.
- Functional Impact :
- Activity : AZD8835 shows IC₅₀ values <10 nM for PI3Kα/δ, with >100-fold selectivity over other isoforms.
Catalog Compound BJ08116 (1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one)
- Structural Differences: Substitutes the phenylpropanone group with a thiophen-2-yl ethanone. Shorter carbon chain (ethanone vs. propanone).
- Reduced steric bulk compared to phenylpropanone may affect target binding affinity.
- Availability : Priced at $8–$10 per gram (USD), indicating commercial accessibility for research.
Data Table: Key Attributes of Target Compound and Analogs
Discussion of Structural Modifications and Activity Trends
- Oxadiazole Modifications: Cyclopropyl (target compound) vs.
- Aromatic Substituents :
- Chain Length: Propanone (target) vs. ethanone (BJ08116): Extended chains may improve binding pocket occupancy but reduce solubility.
Biological Activity
The compound 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one is a novel organic molecule that incorporates a piperidine ring and an oxadiazole moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The biological activity of such compounds is crucial for their application in drug development, targeting various diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.4 g/mol. The compound's structure can be represented by the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known for its ability to interact with various biological targets, potentially inhibiting their activity. The piperidine component may enhance the compound's pharmacological profile by modulating signaling pathways associated with neurological and other disorders.
Antimicrobial Activity
Research has indicated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease. In comparative studies, certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
Anti-inflammatory and Anticancer Properties
Compounds with similar structural features have been investigated for anti-inflammatory and anticancer activities. The presence of the oxadiazole ring in particular has been linked to these bioactivities due to its ability to inhibit inflammatory pathways and cancer cell proliferation .
Case Studies
Several studies have evaluated the biological efficacy of oxadiazole-containing compounds:
- Antibacterial Studies : A series of synthesized compounds were tested against various bacterial strains, revealing that those with the oxadiazole moiety exhibited strong antibacterial properties, particularly against Salmonella typhi .
- Enzyme Inhibition Studies : In vitro assays demonstrated that several derivatives acted as potent inhibitors of acetylcholinesterase and urease, suggesting their potential in treating diseases related to these enzymes .
- Pharmacokinetic Evaluation : Some derivatives were subjected to pharmacokinetic profiling to assess their viability as therapeutic agents. These studies highlighted the importance of structural modifications in enhancing bioavailability and reducing toxicity .
Q & A
Basic: What are the standard synthetic routes for preparing 1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one?
Methodological Answer:
The synthesis typically involves three key steps:
Oxadiazole Ring Formation: Cyclopropyl carboxylic acid is condensed with thiosemicarbazide under phosphoryl chloride (POCl₃) at 90°C to form the 1,3,4-oxadiazole core .
Piperidine Functionalization: The piperidine ring is introduced via nucleophilic substitution or coupling. For example, a Boc-protected piperidine derivative may react with the oxadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Propan-1-one Linkage: The final ketone linkage is achieved through a coupling reaction (e.g., using HOBt/TBTU as activators and NEt₃ as a base in anhydrous DMF) between the piperidine-oxadiazole intermediate and 3-phenylpropanoic acid .
Key Considerations:
- Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water).
- Yields range from 45–65%, depending on steric hindrance and reaction optimization .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in data resolved?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm), piperidine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.2–7.8 ppm). Overlapping signals in the piperidine region may require 2D NMR (COSY, HSQC) for resolution .
- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 200–210 ppm, while oxadiazole carbons resonate at δ 160–170 ppm .
- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., m/z 368.1482 for [M+H]⁺) ensures molecular formula accuracy. Discrepancies between calculated and observed values (>2 ppm) may indicate impurities or tautomeric forms .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or regiochemistry. For example, the piperidine ring conformation (chair vs. boat) can be confirmed via single-crystal analysis .
Advanced: How can researchers optimize the reaction yield when synthesizing the oxadiazole-piperidine intermediate?
Methodological Answer:
- Reagent Stoichiometry: A 1:1.2 molar ratio of cyclopropyl carboxylic acid to thiosemicarbazide minimizes unreacted starting material .
- Catalytic Additives: Adding a catalytic amount of p-toluenesulfonic acid (PTSA) improves cyclization efficiency under POCl₃ .
- Temperature Control: Maintaining reflux at 90°C ± 2°C prevents side reactions (e.g., over-oxidation).
- Workup Optimization: Precipitating the intermediate at pH 8–9 (using NH₄OH) reduces solubility losses .
Data Contradiction Example: - Conflicting reports on reaction times (3–6 hours) suggest monitoring via TLC (Rf = 0.5 in EtOAc/hexane 3:7) to confirm completion .
Advanced: What strategies are employed to evaluate the compound’s biological activity, and how are contradictory results analyzed?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Contradictory MIC values may arise from strain-specific resistance or solubility issues (use DMSO controls ≤1% v/v) .
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization. IC₅₀ discrepancies require validation via orthogonal methods (e.g., Western blotting for phosphorylated targets) .
- In Silico Studies:
- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Mismatches between predicted and experimental activity may indicate allosteric binding sites or solvent effects .
Advanced: How can computational modeling resolve structural ambiguities in the propan-1-one linkage conformation?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict the most stable conformation (e.g., syn vs. anti orientation of the ketone group) .
- Molecular Dynamics (MD): Simulate solvation (e.g., in water or DMSO) to assess flexibility. For example, MD trajectories may reveal rotational barriers >10 kcal/mol for the piperidine-oxadiazole bond .
- Comparative Analysis: Overlay computed structures with X-ray data to validate force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
